(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone

Description

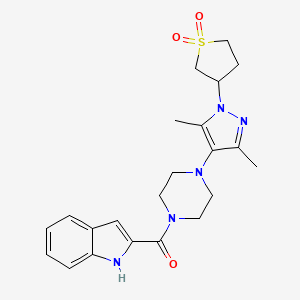

The compound “(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone” features a hybrid heterocyclic architecture:

- Core structure: A piperazine ring linked to a 3,5-dimethylpyrazole moiety substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group.

- Methanone bridge: Connects the piperazine to an indole ring at the 2-position.

- Key functional groups: The sulfone (dioxidotetrahydrothiophene) enhances polarity, while the dimethylpyrazole and indole contribute to lipophilic interactions.

Properties

IUPAC Name |

[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(1H-indol-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O3S/c1-15-21(16(2)27(24-15)18-7-12-31(29,30)14-18)25-8-10-26(11-9-25)22(28)20-13-17-5-3-4-6-19(17)23-20/h3-6,13,18,23H,7-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXSUSACRMNBHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research sources.

Chemical Structure and Synthesis

The compound features a piperazine ring linked to an indole moiety and a tetrahydrothiophene derivative, which is known for its diverse pharmacological properties. Synthesis typically involves multi-step reactions including amide formation and coupling reactions to achieve the desired structure.

| Component | Structure |

|---|---|

| Tetrahydrothiophene | Tetrahydrothiophene |

| Pyrazole | Pyrazole |

| Indole | Indole |

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds. For instance, derivatives of indole and pyrazole have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

In a study evaluating the anticancer activity of related compounds, the MTT assay demonstrated that certain derivatives resulted in a reduced survival rate of MCF-7 cells by approximately 50% at concentrations as low as 10 µM .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets involved in cancer progression. For example:

- RORγt Modulation : Compounds structurally similar to the target molecule have been identified as inverse agonists of RORγt, a nuclear receptor implicated in inflammation and cancer .

- Endothelin Receptor Antagonism : Analogous structures have exhibited activity against endothelin receptors, which play a crucial role in tumor growth and metastasis .

Case Studies

Several case studies have explored the efficacy of similar compounds:

- Study on Indole-Pyrazole Derivatives : This study synthesized various indole-pyrazole derivatives and assessed their anticancer potential using MTT assays. Compounds showed IC50 values ranging from 5 to 15 µM against MCF-7 cells, indicating promising anticancer activity .

- Evaluation of RORγt Inverse Agonists : A series of tetrahydrobenzothiophene derivatives were evaluated for their ability to inhibit RORγt. The results indicated that modifications in the side chains significantly impacted their binding affinity and biological activity .

Research Findings

Research findings indicate that the compound's structural components contribute significantly to its biological properties:

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a piperazine ring, an indole moiety, and a tetrahydrothiophene derivative. The molecular formula is C19H24N4O2S, and it has a molecular weight of approximately 372.48 g/mol.

Anticancer Activity

Research indicates that compounds similar to (4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1H-indol-2-yl)methanone exhibit promising anticancer properties. A study on related pyrazole derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth .

Case Study:

A recent investigation into a series of pyrazole derivatives revealed that modifications to the indole structure enhanced their efficacy against breast cancer cells through estrogen receptor modulation .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects, particularly in relation to potassium channels. Research has shown that derivatives containing the tetrahydrothiophene group can activate GIRK (G-protein-coupled inwardly rectifying potassium) channels, which are crucial for neuronal excitability and protection against neurodegenerative conditions .

Data Table: Neuroprotective Activity of Related Compounds

| Compound Name | Activity | Reference |

|---|---|---|

| Compound A | Moderate activation of GIRK channels | |

| Compound B | Strong neuroprotection in vitro | |

| Compound C | No significant activity |

Antimicrobial Properties

The indole and pyrazole moieties present in the compound are known for their antimicrobial activities. Studies have shown that similar compounds can effectively inhibit the growth of bacterial strains, making them potential candidates for developing new antibiotics .

Case Study:

A derivative with a similar structure was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups .

Comparison with Similar Compounds

(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone (CAS 63925-79-1)

Structural differences :

- Piperazine substitution : Benzyl group replaces the pyrazole-tetrahydrothiophene dioxide moiety.

- Molecular formula : C20H21N3O (MW: 319.4 g/mol) vs. the target compound’s higher molecular weight due to additional substituents.

Functional implications :

- Biological activity : Benzyl-piperazine derivatives are often associated with dopamine receptor modulation, whereas the target compound’s pyrazole-sulfone may favor serotoninergic targets .

| Property | Target Compound | CAS 63925-79-1 |

|---|---|---|

| Molecular Weight | Higher (~450–500 g/mol est.) | 319.4 g/mol |

| Key Substituent | Sulfone, dimethylpyrazole | Benzyl |

| Solubility (Predicted) | Moderate (sulfone enhances) | Low (benzyl reduces) |

| Likely Therapeutic Target | Serotonin receptors | Dopamine receptors |

[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl Methanone

Structural differences :

- Heterocyclic core : Pyridin-3-yl replaces piperazine.

- Pyrazole substitution : Phenyl group at position 3 vs. dimethyl groups in the target compound.

Functional implications :

Coumarin-Benzodiazepine/Pyrazole Hybrids ()

Structural differences :

- Core : Coumarin-benzodiazepine/oxazepin linked to tetrazolyl-pyrazole.

- Functional groups : Lack sulfone or piperazine motifs.

Functional implications :

Pyrazolo[3,4-d]pyrimidin-Chromenone Derivatives ()

Structural differences :

- Core: Pyrazolo-pyrimidin and chromenone systems vs. pyrazole-piperazine-indole.

- Substituents: Fluorophenyl and morpholinomethylthiophene groups.

Functional implications :

- Pyrazolo-pyrimidines are common in kinase inhibitors (e.g., JAK/STAT pathways), while the target compound’s indole-piperazine suggests CNS applications.

- Fluorine substituents in enhance bioavailability but may increase toxicity risks compared to the target’s dimethylpyrazole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.